Cas no 113-98-4 (Penicillin G potassium)

Penicillin G potassium 化学的及び物理的性質
名前と識別子
-
- Benzylpenicillin potassium
- M-cillin
- 4-Thia-1-azabicyclo
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, [2S-(2alpha,5alpha,6beta)]-, monopotassium salt
- Dixocillin
- Cosmopen
- Cristapen
- Eskacillin
- Falapen
- Hipercilina
- Hyasorb
- Hylenta
- Liquapen
- Megacillin
- Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1 -azabicyclo
- Novopen-G
- Orpeneed
- Pen-G
- Pentids
- potassium [2S-(2alpha,5alpha,6beta)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Potassium benzylpenicillinate
- Benzylpenicillinic acid potassium salt
- Penicillin G potassium
- R-Pen
- Sugracillin
- Tabilin
- Truxcillin
- Unilab Penicillin G
- Benzyl Penicillinate Potassium Salt
- BENZYLPENICILLIN POTASSIUM,ENTERPRISE STANDARD
- Penicillin G Potassium Salt
- Penicillin G-K-salt research grade
- PenicillinGSodiumSalt
- Potassium benzylpenicillin
- Benzylpenicillin Potassium Salt
- potassium,(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- pentid
- forpen
- monopen
- notaral
- Penicillin G Potassium industrial salt
- Penicillin G K
- Potassium penicillin G
- benzylpenicilline potassique
- Potassium salt of benzylpenicillin
- Pfizerpen G
- Penicillin G (potassium)
- PENICILLIN-2
- SK-Penicillin G
- Penicillin potassium G, crystalline
- Pfizerpen
- Penicillin
- VL775ZTH4C
- Pentids '200'
- Penicillin G potassium [USP]
- MLS000069426
- Potas
- 6beta-phenylacetami
- PenicillinGpotassiumsalt
- PENTIDS'400
- AKOS008145411
- IYNDLOXRXUOGIU-LQDWTQKMSA-M
- PENTIDS'250
- CAS-113-98-4
- Cintrisul
- UNII-VL775ZTH4C
- BENZYLPENICILLIN POTASSIUM [WHO-IP]
- Penicilline G potassium 100 microg/mL in Acetonitrile/Water
- Pentids'200'
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6- (2-phenylacetamido)-, monopotassium salt
- PenAqua Sol-G, Penicillin G Potassium, USP
- HMS2091N12
- AC-14408
- C-Cillin
- Penicillin G potassium salt, VETRANAL(TM), analytical standard
- BCP14289
- Benzylpenicillin potassium (JP17)
- Han-Pen
- CHEBI:7963
- 113-98-4
- Megacillin tablets
- potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Z756424446
- PENTIDS'200
- MFCD00036193
- PENICILLIN G POTASSIUM (USP-RS)
- Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- W-108609
- Paclin G
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-, monopotassium salt, (2S-(2alpha,5alpha,6beta))-
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-(2S,5R,6R)-, monopotassium salt
- PenAqua Sol-G
- potassium 2,2-dimethyl-6beta-(phenylacetamido)penam-3alpha-carboxylate
- Novocillin vet.
- Penicillin G potassium 100 microg/mL in Acetonitrile
- Van-Pen-G
- HY-17591
- PENTIDS'800
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S,5R,6R)-, monopotassium salt
- Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- 61-33-6 (FREE ACID)
- Penicillin G potassium (USP)
- EN300-52612
- PENTIDS '800'
- Q27089370
- Cosmopen potassium salt
- Penicilline G potassium
- PENICILLIN G POTASSIUM [USP MONOGRAPH]
- AI3-50119
- Penicillin G Potassium, Antibiotic for Culture Media Use Only
- Penicillin G potassium salt, powder, BioReagent, suitable for cell culture
- Scotcil
- DTXCID5025106
- CHEMBL1223
- BENZYLPENICILLIN POTASSIUM (EP MONOGRAPH)
- Penicillin G potassium salt, >=98.0% (HPLC)
- NSC 131815
- Capicillin
- Qidpen G
- Tox21_110044
- HMS500P18
- Tu Cillin
- CCG-39599
- PENTIDS '400'
- DTXSID7045106
- Potassium 6-(phenylacetamido)penicillanate
- HMS1920F12
- CS-3873
- Penicillin G potassium salt, ~1600 U/mg
- Penicillin G Potassium, USP
- PENICILLIN G POTASSIUM [ORANGE BOOK]
- D01053
- PENTIDS '250'
- Penicillin G Potassium USP
- Cilloral potassium salt
- BUFFERED PENICILLIN G POTASSIUM
- Epitope ID:140781
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((2-phenylacetyl)amino)- (2S,5R,6R)-, potassium salt (1:1)
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-, Monopotassium Salt
- PENICILLIN G POTASSIUM [VANDF]
- Pentids'250'
- BENZYLPENICILLIN POTASSIUM [MART.]
- Potassium (2S-(2alpha,5alpha,6beta))-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- PENICILLIN G POTASSIUM (USP MONOGRAPH)
- BENZYLPENICILLIN POTASSIUM [WHO-DD]
- AS-75133
- BENZYLPENICILLIN POTASSIUM [EP MONOGRAPH]
- Opera_ID_1649
- SCHEMBL34078
- Solu-Pen
- Pentids'400'
- Pfizerpen (TN)
- SPECTRUM1500465
- NSC-131815
- Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- NCGC00014313-01
- BENZYLPENICILLIN POTASSIUM (MART.)
- BENZYLPENICILLINUM KALICUM [WHO-IP LATIN]
- Penicillin G potassium, United States Pharmacopeia (USP) Reference Standard
- 4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID, 3,3-DIMETHYL-7-OXO-6-((PHENYLACETYL)AMINO)-, MONOPOTASSIUM SALT, (2S-(2.ALPHA.,5.ALPHA.,6.BETA.))-
- PENICILLIN G POTASSIUM SALT [MI]
- HMS2234C21
- Penisem
- P1772
- SMR000059004
- Penicillin G potassium salt, meets USP testing specifications, powder
- Penicillin G potassium salt, cell culture grade
- Potassium benzylpenicillin G
- MLS001076462
- potassiumbenzylpenicillin
- Lemopen
- PENICILLIN G POTASSIUM [GREEN BOOK]
- 6beta-phenylacetamidopenicillanic acid potassium salt
- BENZYLPENICILLIN POTASSIUM [JAN]
- Penicillin G potassium salt, powder, mouse embryo tested
- E705
- Penalev
- Penicillin G Potassium in Plastic Container
- PENICILLIN G POTASSIUM [USP-RS]
- Pentids'800'
- potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- EINECS 204-038-0
- Benzylpenicilline potassique [DCF]
- NSC131815
- penicilline
- Pot-Pen
- Benzylpenicillin potassium, European Pharmacopoeia (EP) Reference Standard
- Penicillin G,potassium salt
- 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-,monopotassium salt
- 1ST5637K
- DA-66565
- D92153
- GLXC-10570
-
- MDL: MFCD00036193
- インチ: 1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1
- InChIKey: IYNDLOXRXUOGIU-LQDWTQKMSA-M
- ほほえんだ: [K+].S1C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
計算された属性
- せいみつぶんしりょう: 372.05500
- どういたいしつりょう: 372.055
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 536
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 115
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4200
- ゆうかいてん: 217°C(dec.)(lit.)
- ふってん: 663.3 °C at 760 mmHg
- フラッシュポイント: 663.3 °C at 760 mmHg
- 屈折率: 294 ° (C=1, H2O)
- ようかいど: H2O: 100 mg/mL
- すいようせい: Soluble in water (100 mg/ml), methanol, ethanol (sparingly), and alcohol. Insoluble in chloroform.
- PSA: 114.84000
- LogP: -0.14510
- ようかいせい: 水、等張塩水、グルコース溶液、メタノール、エタノール、グリセリンに溶解する
- マーカー: 7094
- ひせんこうど: D22 +285° (c = 0.748 in water)
- じょうきあつ: No data available
Penicillin G potassium セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H317
- 警告文: P280
- WGKドイツ:2
- 危険カテゴリコード: 42/43-34-11
- セキュリティの説明: 36/37-45-36/37/39-26-16
- 福カードFコード:10-23
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:XH9700000
-
危険物標識:
- セキュリティ用語:36/37
- TSCA:Yes
- 包装グループ:Ⅲ
- リスク用語:R42/43; R34; R11
- 危険レベル:6.1
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.
Penicillin G potassium 税関データ
- 税関コード:2941109900
- 税関データ:
中国税関コード:
2941109900
Penicillin G potassium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17031-500g |
Penicillin G Potassium salt |
113-98-4 | USP,1534u/mg | 500g |
¥580.00 | 2022-01-07 | |
Enamine | EN300-52612-0.05g |
potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
113-98-4 | 0.05g |
$403.0 | 2023-05-29 | ||
Key Organics Ltd | AS-75133-5MG |
potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
113-98-4 | >97% | 5mg |
£42.00 | 2025-02-09 | |
BAI LING WEI Technology Co., Ltd. | 276928-25G |
Penicillin G potassium salt, 96% |
113-98-4 | 96% | 25G |
¥ 266 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45800-5g |
Penicillin G potassium (Benzylpenicillin potassium) |
113-98-4 | 98% | 5g |
¥534.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45800-250mg |
Penicillin G potassium (Benzylpenicillin potassium) |
113-98-4 | 98% | 250mg |
¥400.00 | 2023-09-08 | |
FUJIFILM | 023-07731-5g |
Benzylpenicillin Potassium |
113-98-4 | 5g |
JPY 3750 | 2023-09-15 | ||
TRC | B288601-50g |
Benzyl Penicillinate Potassium Salt |
113-98-4 | 50g |
$ 153.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33821-100mg |
Penicillin G potassium |
113-98-4 | 100mg |
¥198.0 | 2022-04-27 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002182-100g |
Penicillin G potassium |
113-98-4 | 98% | 100g |
¥263 | 2023-09-10 |
Penicillin G potassium サプライヤー
Penicillin G potassium 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Penicillin G potassiumに関する追加情報
Penicillin G Potassium: A Comprehensive Overview
Penicillin G Potassium, also known by its CAS number CAS No. 113-98-4, is a widely used antibiotic that has played a pivotal role in the treatment of bacterial infections since its discovery. This compound, chemically known as benzylpenicillin potassium, belongs to the beta-lactam class of antibiotics and is derived from the Penicillium mold. Its molecular formula is C16H18N2O4K·H2O, and it is commonly used in both human and veterinary medicine due to its effectiveness against a wide range of gram-positive bacteria.
The discovery of penicillin by Alexander Fleming in 1928 marked the beginning of a new era in medicine. However, it was not until the 1940s that Penicillin G Potassium was developed into a usable form for clinical applications. This antibiotic works by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. Its mechanism of action targets penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking in bacterial cell wall formation.
In recent years, advancements in microbiology and pharmacology have shed new light on the efficacy and safety of Penicillin G Potassium. Studies have shown that this antibiotic remains highly effective against infections caused by Streptococcus, Staphylococcus, and other susceptible bacteria. Moreover, research into its pharmacokinetics has improved dosing regimens, ensuring optimal therapeutic outcomes while minimizing adverse effects.
One of the most significant developments in the use of Penicillin G Potassium is its role in combating antibiotic resistance. As bacteria evolve resistance mechanisms, such as beta-lactamase production, scientists are exploring combination therapies that enhance the potency of penicillins. For instance, combining Penicillin G Potassium with beta-lactamase inhibitors has shown promise in treating infections caused by resistant strains.
The structural integrity of Penicillin G Potassium is crucial for its activity. The presence of a benzyl group attached to the penicillin nucleus enhances its stability and bioavailability. This structural feature also contributes to its ability to penetrate bacterial cells effectively. Recent studies have focused on modifying the side chains of penicillins to improve their spectrum of activity and reduce toxicity.
In terms of clinical applications, Penicillin G Potassium is often administered intravenously or intramuscularly due to its poor oral bioavailability. It is particularly effective in treating infections such as pneumonia, meningitis, and endocarditis. Its use in pediatric populations has been well-documented, with studies confirming its safety and efficacy in children.
The global health community continues to emphasize the importance of judicious use of antibiotics like Penicillin G Potassium to mitigate the rise of antibiotic-resistant infections. Educational campaigns and guidelines for healthcare professionals aim to optimize prescribing practices and reduce unnecessary usage.
In conclusion, Penicillin G Potassium, with its CAS number CAS No. 113-98-4, remains a cornerstone in antimicrobial therapy. Ongoing research ensures that this versatile antibiotic continues to meet the evolving challenges posed by bacterial infections while maintaining high standards of safety and efficacy.

